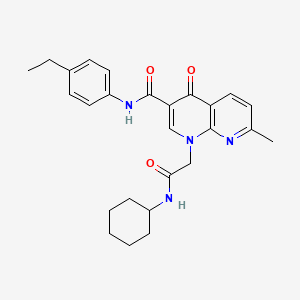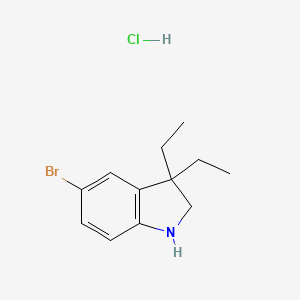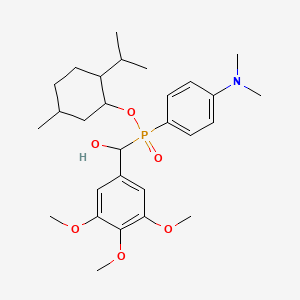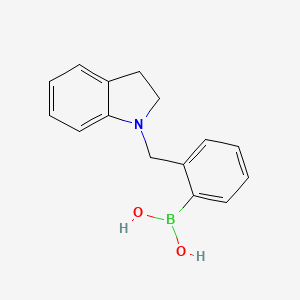![molecular formula C12H13ClN2O3S B2355214 6-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-sulfonamide CAS No. 1004034-91-6](/img/structure/B2355214.png)
6-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-sulfonamide, also known as compound X, is a novel small molecule that has gained attention in the scientific community for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 6-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-sulfonamide X is not fully understood. However, it has been proposed that it may act through multiple pathways, including inhibition of protein kinases, modulation of transcription factors, and regulation of cellular signaling pathways.
Biochemical and Physiological Effects:
Compound X has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of several protein kinases, including AKT, ERK, and JNK. Additionally, it has been found to regulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation. In terms of physiological effects, this compound X has been found to reduce tumor growth, inflammation, and oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 6-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-sulfonamide X in lab experiments is its high potency and selectivity. It has been found to have low toxicity and minimal off-target effects, making it a promising candidate for further development. However, one limitation is that the synthesis method is complex and requires specialized equipment and expertise.
Future Directions
There are several future directions for the development of 6-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-sulfonamide X. One potential direction is to investigate its potential as a therapeutic agent for other diseases, such as cardiovascular disease and metabolic disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound X and to identify its molecular targets. Finally, efforts should be made to optimize the synthesis method and improve the scalability of the process.
Synthesis Methods
Compound X can be synthesized through a multi-step process starting with the reaction of 6-chloro-3-pyridinesulfonamide and 5-methylfurfural in the presence of a Lewis acid catalyst. The resulting intermediate is then reacted with N-methylmorpholine to form the final product.
Scientific Research Applications
Compound X has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have shown that 6-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-sulfonamide X exhibits anti-tumor activity by inhibiting the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, this compound X has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
6-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3S/c1-9-3-4-10(18-9)8-15(2)19(16,17)11-5-6-12(13)14-7-11/h3-7H,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNWRPSKCGEGNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN(C)S(=O)(=O)C2=CN=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Hydroxyphenyl)amino]oxolan-3-ol](/img/structure/B2355132.png)


![(Z)-ethyl 2-(6-acetamido-2-((4-fluorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2355137.png)

![N-ethyl-4-oxo-N-(m-tolyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2355140.png)
![2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)sulfonylguanidine](/img/structure/B2355142.png)


![N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cinnamamide](/img/structure/B2355148.png)
![1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride](/img/structure/B2355150.png)

